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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408 Get Quote

Executive Summary
6-Chloro-5-methoxynicotinic acid (CAS: 915107-39-0) is a specialized heterocyclic building

block primarily utilized in the synthesis of G-Protein Coupled Receptor (GPCR) agonists and

kinase inhibitors.[1][2][3] Unlike simple pyridine acids, the specific substitution pattern—a

chlorine at C6 and a methoxy group at C5—imparts unique electronic properties that facilitate

rapid diversification of chemical libraries.

This molecule is not a marketed drug itself but a pharmacophore precursor. Its biological value

lies in its role as the "polar head group" in lipophilic drugs, particularly GPR40 (FFAR1)

agonists for Type 2 Diabetes, where the carboxylic acid mimics endogenous fatty acids while

the pyridine ring provides metabolic stability.

Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule features a tri-substituted pyridine ring. Understanding the electronic interplay

between substituents is critical for designing synthetic routes:

C-6 Chlorine (Electrophilic Site): The nitrogen atom of the pyridine ring exerts an electron-

withdrawing effect, activating the C-6 position. This activation is further enhanced by the
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para-relationship to the electron-withdrawing carboxylic acid (C-3). This makes the chlorine

highly susceptible to Nucleophilic Aromatic Substitution (SnAr).

C-5 Methoxy (Electronic Modulator): The methoxy group is an electron-donating group

(EDG) by resonance but electron-withdrawing by induction. In this scaffold, it serves two

biological functions: it increases lipophilicity (

) relative to a hydroxyl group and acts as a hydrogen bond acceptor in receptor binding
pockets.

C-3 Carboxylic Acid (Anchor Point): This moiety typically remains free to form ionic

interactions (salt bridges) with arginine residues in target receptors (e.g., Arg183 and Arg258

in GPR40) or is coupled to amines to form amide linkers.

Reactivity Diagram (DOT Visualization)
The following diagram illustrates the chemical space accessible from this scaffold.
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Figure 1: Chemical reactivity map showing the divergent synthesis pathways from the core

scaffold.

Biological Application: GPR40 Agonists[4][5][6]
The most authoritative application of this scaffold is in the development of GPR40 (Free Fatty

Acid Receptor 1) agonists. GPR40 is highly expressed in pancreatic

-cells and mediates glucose-stimulated insulin secretion (GSIS).[4]
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Mechanism of Action
Endogenous long-chain fatty acids activate GPR40. Synthetic agonists derived from 6-chloro-
5-methoxynicotinic acid mimic this interaction:

Binding: The nicotinic acid moiety binds to the hydrophilic entrance of the GPR40 receptor.

The carboxylate forms a salt bridge with Arg183/Arg258.

Activation: The hydrophobic tail (attached via SnAr at C-6) extends into the lipophilic pocket,

stabilizing the active conformation of the receptor.

Result: Activation of the

pathway

IP3 generation

release

Insulin exocytosis.

Case Study: Pfizer's GPR40 Program
Research by Pfefferkorn et al. (Pfizer) demonstrated that replacing the phenyl ring of earlier

agonists (like AMG 837) with a pyridine ring (using this specific scaffold) improved

physicochemical properties (solubility) and reduced lipophilic ligand efficiency (LLE) penalties.

The 5-methoxy group was found to be crucial for potency, likely due to a specific hydrophobic

contact or conformational bias it induces in the receptor.

Experimental Protocols
These protocols are generalized from patent literature and medicinal chemistry standard

practices for this specific scaffold.

Protocol A: SnAr Displacement at C-6
Purpose: To attach the hydrophobic "tail" of the drug molecule.

Reagents:
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Substrate: 6-Chloro-5-methoxynicotinic acid (1.0 equiv)

Nucleophile: Cyclic amine (e.g., piperidine derivative) or phenol (1.1 equiv)

Base:

or

(2.0 - 3.0 equiv)

Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 6-chloro-5-methoxynicotinic acid in 5 mL of dry DMF.

Base Addition: Add 2.5 mmol of finely ground

. Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid
(forming the carboxylate, which prevents self-reaction).

Nucleophile Addition: Add 1.1 mmol of the amine nucleophile.

Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the

disappearance of the starting material (m/z ~187).

Workup: Cool to room temperature. Dilute with water and adjust pH to ~4 with 1N HCl. The

product usually precipitates. Filter and wash with water.[5]

Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase HPLC.

Protocol B: Amide Coupling at C-3
Purpose: To modify the "head group" or link to other pharmacophores.

Reagents:

Coupling Agent: HATU or EDC/HOAt

Base: DIPEA (Diisopropylethylamine)
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Solvent: DMF or DCM

Step-by-Step Methodology:

Activation: Dissolve the SnAr product (from Protocol A) in DMF. Add 1.2 equiv of HATU and

2.0 equiv of DIPEA. Stir for 15 minutes.

Coupling: Add 1.1 equiv of the desired amine.

Reaction: Stir at room temperature for 2–16 hours.

Validation: Confirm product formation via LC-MS.

Synthesis Workflow Visualization
The following diagram details the logic flow for synthesizing a GPR40 agonist library using this

scaffold.

Starting Material
6-Chloro-5-methoxynicotinic acid

Step 1: SnAr Reaction
(Nucleophile: Aryl-piperidine)

  K2CO3, DMF, 90°C  

Intermediate
6-(Substituted)-5-methoxynicotinic acid

Step 2: Bioassay Screening
(Ca2+ Flux / Insulin Secretion)

  Purification  

Lead Compound
(High Potency GPR40 Agonist)

  EC50 < 50 nM  
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Figure 2: Logical workflow for converting the scaffold into a bioactive lead compound.

Safety & Handling
Hazards: As a chloronicotinic acid, it is an irritant to eyes, respiratory system, and skin

(H315, H319, H335).

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room

temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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